molecular formula C9H7IN2O B2775652 5-Iodo-8-methoxy-1,7-naphthyridine CAS No. 2504203-93-2

5-Iodo-8-methoxy-1,7-naphthyridine

Cat. No.: B2775652
CAS No.: 2504203-93-2
M. Wt: 286.072
InChI Key: CSNFSKTYYWYXLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-8-methoxy-1,7-naphthyridine is a compound that has garnered significant interest due to its unique properties and diverse applications. It belongs to the class of naphthyridines, which are heterocyclic compounds containing two fused pyridine rings. The molecular formula of this compound is C9H7IN2O, and it has a molecular weight of 286.072.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-8-methoxy-1,7-naphthyridine typically involves the iodination of 8-methoxy-1,7-naphthyridine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 5-position of the naphthyridine ring . The reaction conditions often require careful control of temperature and pH to ensure the selective iodination of the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-8-methoxy-1,7-naphthyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the naphthyridine ring.

    Cross-Coupling Reactions: The iodine atom can serve as a leaving group in palladium-catalyzed cross-coupling reactions, allowing the formation of carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Agents such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Palladium Catalysts: For cross-coupling reactions, palladium catalysts like Pd(PPh3)4 are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridines, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

5-Iodo-8-methoxy-1,7-naphthyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 5-Iodo-8-methoxy-1,7-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Iodo-8-methoxy-1,7-naphthyridine include other naphthyridine derivatives such as:

  • 1,5-Naphthyridine
  • 1,8-Naphthyridine
  • 2,7-Naphthyridine

Uniqueness

What sets this compound apart is the presence of both an iodine atom and a methoxy group, which confer unique reactivity and potential biological activities. These functional groups allow for diverse chemical modifications and applications that may not be possible with other naphthyridine derivatives .

Properties

IUPAC Name

5-iodo-8-methoxy-1,7-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O/c1-13-9-8-6(3-2-4-11-8)7(10)5-12-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNFSKTYYWYXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C2=C1N=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.